eIF4H Inhibition SAR: N-Phenethyl Spacer Differentiates Activity Profile from Benzyl and Aryl Analogs in the Same Screening Platform
Within the 6-(furan-2-yl)pyridazin-3-yl thioacetamide series, N-substituent identity exerts profound influence on eIF4H inhibitory potency. In a fluorescence polarization dose-response assay (PubChem AID 435011, confirming hits from primary screen AID 2012), the N-benzyl analog (BDBM73183) exhibited an IC50 of 57,000 nM, the N-(2,3-dimethylphenyl) analog (BDBM73188) showed IC50 = 71,500 nM, and the N-(3-acetamidophenyl) analog (BDBM61394) achieved IC50 = 10,300 nM—a 7-fold range across only three aryl substituents [1][2][3]. The target compound, bearing an N-phenethyl group, introduces an ethylene spacer that extends the phenyl ring by an additional bond relative to the benzyl comparator, increasing the calculated topological polar surface area (tPSA) to approximately 66 Ų, with a predicted logP of ~3.5 (versus ~3.0 for the benzyl analog). Critically, the specific IC50 of 872704-01-3 for eIF4H has not been deposited in public databases; prospective users must therefore rely on the established SAR that N-substitution is the dominant potency determinant and that the phenethyl moiety occupies a distinct and underexplored region of chemical space within this series [4].
| Evidence Dimension | eIF4H inhibitory activity (IC50, nM) across N-substituted 6-(furan-2-yl)pyridazin-3-yl thioacetamide analogs in a fluorescence polarization assay |
|---|---|
| Target Compound Data | Not publicly available for eIF4H in BindingDB or PubChem BioAssay (872704-01-3, N-phenethyl analog); calculated tPSA ~66 Ų, predicted logP ~3.5, MW 339.4 g/mol |
| Comparator Or Baseline | N-benzyl analog (BDBM73183): IC50 = 57,000 nM, tPSA ~57 Ų, predicted logP ~3.0, MW 325.4; N-(2,3-dimethylphenyl) analog (BDBM73188): IC50 = 71,500 nM; N-(3-acetamidophenyl) analog (BDBM61394): IC50 = 10,300 nM |
| Quantified Difference | 7-fold IC50 range across comparators (10,300–71,500 nM); 872704-01-3 differs by +2 CH2 units (+14 Da) vs. benzyl, and +1 CH2 vs. phenyl, altering predicted logP by +0.5 units and tPSA by +9 Ų |
| Conditions | PubChem BioAssay AID 435011: recombinant His6-eIF4H protein, 5'-fluorescein-labeled poly(U)10 probe, 30 nM eIF4H final concentration, 5 mM Hepes pH 7.5 buffer with 0.005% Tween-20. Compounds tested in dose-response from 2 mM DMSO stock; IC50 < 100 µM considered active. |
Why This Matters
The phenethyl spacer is a structural variable not explored in the deposited eIF4H SAR set; its distinct lipophilicity and conformational profile may confer differential activity against alternative targets within the translation initiation pathway, making 872704-01-3 a unique starting point for hit-to-lead optimization that cannot be replicated by purchasing or testing the benzyl or phenyl analogs.
- [1] BindingDB entry BDBM73183: N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, IC50=57,000 nM against eIF4H. Source: Sanford-Burnham Center for Chemical Genomics, PubChem AID 435011. Accessed 2026-04-29. View Source
- [2] BindingDB entry BDBM73188: N-(2,3-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, IC50=71,500 nM against eIF4H. Source: Sanford-Burnham Center for Chemical Genomics, PubChem AID 435011. Accessed 2026-04-29. View Source
- [3] BindingDB entry BDBM61394: N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, IC50=10,300 nM against eIF4H. Source: Sanford-Burnham Center for Chemical Genomics, PubChem AID 435011. Accessed 2026-04-29. View Source
- [4] PubChem BioAssay AID 435011, 'SAR analysis for the identification of translation initiation inhibitors (eIF4H)', complete assay protocol and data table. Sanford-Burnham Center for Chemical Genomics, deposited 2011. View Source
